N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
CAS No.:
Cat. No.: VC15280330
Molecular Formula: C17H13ClFN3O3
Molecular Weight: 361.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClFN3O3 |
|---|---|
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide |
| Standard InChI | InChI=1S/C17H13ClFN3O3/c1-10(24-14-8-6-13(19)7-9-14)17(23)20-16-15(21-25-22-16)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,20,22,23) |
| Standard InChI Key | OTOPROIWTGUDEE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F |
Introduction
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a complex organic compound characterized by its unique structural features, which include a 1,2,5-oxadiazole moiety linked to a phenoxy group and an amide functional group. The molecular formula for this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 343.76 g/mol. The presence of chlorophenyl and fluorophenoxy groups contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and materials science.
Synthesis and Purification
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves several steps, requiring controlled conditions such as temperature and inert atmospheres to prevent side reactions. Advanced purification techniques, such as chromatography, are often employed to optimize yield and purity.
Biological Activity and Potential Applications
Compounds containing oxadiazole rings are often investigated for their antibacterial and antifungal activities. N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide may possess enzyme inhibition and receptor binding properties that influence various biochemical pathways, suggesting potential pharmacological applications, particularly in medicinal chemistry.
Potential Applications:
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Antimicrobial Properties: Due to the presence of the oxadiazole ring.
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Medicinal Chemistry: Investigated for enzyme inhibition and receptor binding.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-chloro-3,5-dimethylphenoxy)acetic acid | Lacks oxadiazole ring | Simpler structure |
| N-(4-ethoxy-3-methylphenyl)acetamide | Lacks phenoxy group | Different functional groups |
| 5-(4-chlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine | Different oxadiazole structure | Basic structure without fluorine substitution |
The uniqueness of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide lies in its combination of both phenoxy and oxadiazole moieties, which differentiate it from similar compounds lacking such structural diversity.
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